

Physicochemical Properties of 2-Methyl-2-(methylamino)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-2-(methylamino)propan-1-ol

Cat. No.: B036536

[Get Quote](#)

This technical guide provides a comprehensive overview of the boiling and melting points of the chemical compound **2-Methyl-2-(methylamino)propan-1-ol** (CAS No. 27646-80-6). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data and standardized experimental methodologies.

Core Physicochemical Data

The experimentally determined boiling and melting points for **2-Methyl-2-(methylamino)propan-1-ol** are summarized in the table below. These values are critical for the handling, processing, and formulation of this compound.

Property	Value	Conditions
Boiling Point	162-162.2 °C	at 760 mmHg
Melting Point	49 °C	-

Experimental Protocols

The determination of accurate boiling and melting points is fundamental to the characterization of a chemical substance. The following sections detail the standardized methodologies for these measurements, primarily referencing the guidelines established by the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. The presence of impurities can lower and broaden the melting point range. Several methods are recognized for this determination, with the capillary method being the most common.[\[1\]](#)[\[2\]](#)

Principle of the Capillary Method:

A small, powdered sample of the substance is packed into a thin-walled glass capillary tube.[\[3\]](#) This tube is then placed in a heating apparatus, often a metal block or a liquid bath, alongside a calibrated thermometer.[\[2\]](#) The temperature is gradually increased, and the range from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample becomes a clear liquid is recorded as the melting point range.[\[4\]](#)

Apparatus:

- Melting point apparatus (e.g., Thiele tube, digital melting point device)
- Capillary tubes (sealed at one end)
- Calibrated thermometer or temperature sensor
- Sample pulverizer (if necessary)

Procedure:

- Sample Preparation: The test substance is dried and finely powdered.
- Capillary Packing: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped or dropped through a larger tube to compact the sample at the sealed end to a height of 2-4 mm.[\[3\]](#)
- Measurement: The packed capillary is placed in the melting point apparatus. The temperature is raised at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) starting from a temperature about 10-15 °C below the approximate value.[\[4\]](#)

- Observation: The temperatures at the beginning and end of the melting process are recorded.

Other recognized methods include differential scanning calorimetry (DSC) and differential thermal analysis (DTA), which measure the energy changes associated with the phase transition.[5][6][7]

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9] Several methods are available for its determination, including distillation, the dynamic method, and the Siwoloboff method.[8]

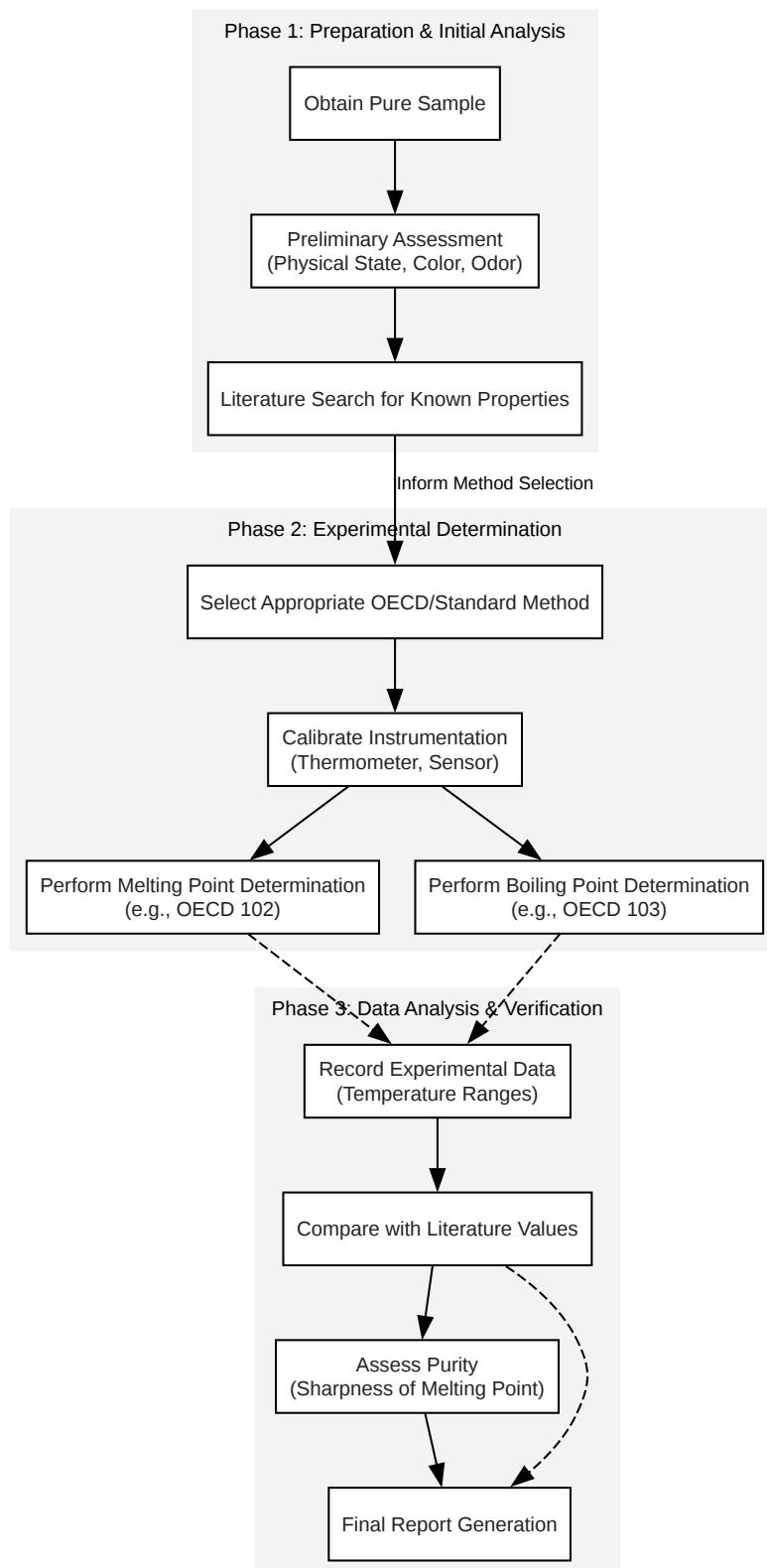
Principle of the Siwoloboff (Capillary) Method:

This micro-method involves placing a small amount of the liquid into a test tube, along with an inverted, sealed-end capillary tube.[10] The setup is heated, and as the temperature rises, the air trapped in the capillary is expelled, followed by the vapor of the substance, resulting in a steady stream of bubbles.[11] The heat source is then removed. The boiling point is the temperature at which the bubble stream ceases and the liquid begins to be drawn up into the capillary tube.[10][11]

Apparatus:

- Heating bath or block
- Test tube
- Capillary tube (sealed at one end)
- Calibrated thermometer or temperature sensor

Procedure:


- Sample Preparation: A small volume of the liquid substance is placed in the test tube.
- Assembly: A capillary tube, sealed at one end, is placed open-end-down into the liquid. The test tube is affixed to a thermometer.

- **Measurement:** The assembly is heated. A continuous stream of bubbles will emerge from the capillary as the boiling point is approached and reached.[11]
- **Observation:** The heating is discontinued, and the temperature is allowed to fall slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

For larger sample volumes, a simple distillation apparatus can be used, where the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[12]

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination and verification of key physical properties of a chemical substance, such as its melting and boiling points.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. westlab.com [westlab.com]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. southalabama.edu [southalabama.edu]
- 5. oecd.org [oecd.org]
- 6. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 7. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. vernier.com [vernier.com]
- To cite this document: BenchChem. [Physicochemical Properties of 2-Methyl-2-(methylamino)propan-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b036536#boiling-point-and-melting-point-of-2-methyl-2-methylamino-propan-1-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com